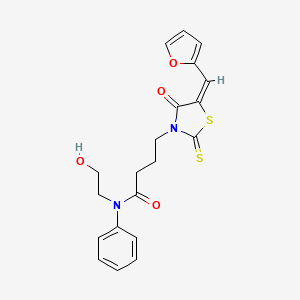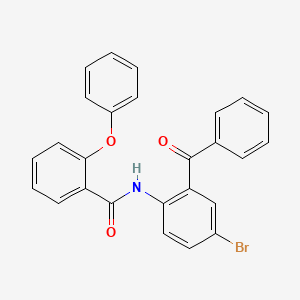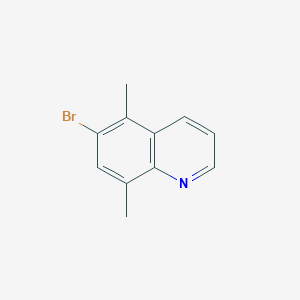
3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one
Descripción general
Descripción
3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s structure consists of a thiazolidinone ring with a 2,4-dimethylphenyl group attached, which contributes to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with α-haloketones. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazolidinone ring. The general reaction conditions include:
Starting Materials: 2,4-dimethylphenyl isothiocyanate and α-haloketones.
Solvent: Common solvents used include ethanol or acetonitrile.
Catalyst: Base catalysts such as triethylamine or potassium carbonate.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C).
Reaction Time: The reaction usually completes within a few hours (2-6 hours).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Quality Control: Analytical methods such as HPLC and NMR are used to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidinones without the thioxo group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinones.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial growth and inflammation.
Pathways: It inhibits key enzymes in the biosynthesis of essential biomolecules in microbes, leading to their death. In cancer cells, it induces apoptosis by activating caspase pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dimethyl-phenyl)-2H-benzotriazole: Similar in structure but with a benzotriazole ring instead of a thiazolidinone ring.
1-(2,4-Dimethyl-phenyl)-3-thioxo-thiazolidin-4-one: Similar but with different substitution patterns on the thiazolidinone ring.
Uniqueness
3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both thioxo and thiazolidinone functionalities, which contribute to its distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c1-7-3-4-9(8(2)5-7)12-10(13)6-15-11(12)14/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGLQDSZOCUWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CSC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2527214.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine](/img/structure/B2527218.png)
![N-(2,4-difluorophenyl)-2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2527219.png)

![10-(4-chlorobenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2527223.png)

![N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide](/img/structure/B2527225.png)

![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527231.png)
![4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2527232.png)


